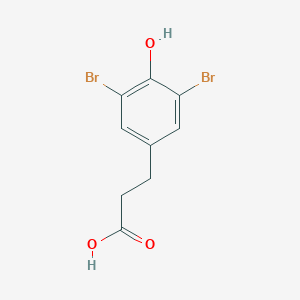

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid

Description

BenchChem offers high-quality 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXMOITYFVDWIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347497 |

Source

|

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13811-12-6 |

Source

|

| Record name | 3,5-Dibromo-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid

Topic: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid Biological Activity Content Type: Technical Monograph & Research Guide Audience: Researchers, Medicinal Chemists, and Toxicology Professionals

Executive Summary

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CAS: 13811-12-6), also known as 3,5-Dibromophloretic acid , is a halogenated phenolic acid with significant relevance in two distinct fields: endocrine pharmacology and environmental toxicology. Structurally, it is the dibromo- analogue of 3,5-Diiodothyropropionic acid (DITPA) , a well-characterized thyromimetic agent.

Biologically, this compound acts as a thyroid hormone metabolite analogue , exhibiting potential weak agonist activity at thyroid hormone receptors (TRs) with a likely selectivity for the TR-

Chemical Profile & Physicochemical Properties

| Property | Data |

| IUPAC Name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid |

| Common Name | 3,5-Dibromophloretic acid |

| CAS Number | 13811-12-6 |

| Molecular Formula | C |

| Molecular Weight | 323.97 g/mol |

| LogP (Predicted) | ~2.7 (Lipophilic) |

| pKa (Carboxyl) | ~4.5 |

| pKa (Phenol) | ~6.5 (Acidified by ortho-bromines) |

| Solubility | Low in water; soluble in DMSO, Ethanol, Methanol |

Pharmacology & Mechanism of Action

Thyromimetic Activity (Structure-Activity Relationship)

The biological activity of 3,5-dibromophloretic acid is best understood through its structural homology to DITPA and 3,5-Dibromotyrosine (DiBr-Tyr) .

-

Receptor Binding: Thyroid Hormone Receptors (TRs) require bulky lipophilic halogens at the 3,5-positions of the inner ring for optimal binding. While iodine (in T3/T4) is the native ligand, bromine provides sufficient steric bulk to fit the receptor pocket, albeit with lower affinity due to its smaller atomic radius and lower polarizability.

-

Side Chain Effect: The replacement of the amino acid side chain (alanine) with a propanoic acid tail generally confers TR-

selectivity . This modification reduces cardiac side effects (mediated by TR- -

Predicted Efficacy: As a thyromimetic, 3,5-dibromophloretic acid is predicted to be a weak agonist . It likely mimics the metabolic effects of T3 (increasing metabolic rate, lowering cholesterol) but with significantly reduced potency compared to its diiodo- counterpart.

Antimicrobial & Cytotoxic Activity

Halogenated phenols are potent uncouplers of oxidative phosphorylation and membrane disruptors.

-

Mechanism: The acidic phenolic hydroxyl group (pKa ~6.5), enhanced by electron-withdrawing bromine atoms, allows the molecule to act as a protonophore . It can shuttle protons across bacterial mitochondrial membranes, collapsing the proton motive force (PMF) and inhibiting ATP synthesis.

-

Spectrum: Analogous compounds (e.g., brominated marine phenols) show efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and certain fungi.

Metabolic Pathway

In vivo, 3,5-dibromophloretic acid is a deamination product of 3,5-Dibromotyrosine , which is formed via the degradation of brominated proteins or the metabolism of brominated flame retardants.

Figure 1: Metabolic origin of 3,5-Dibromophloretic acid via tyrosine bromination or flame retardant degradation.

Experimental Protocols

Synthesis of 3,5-Dibromophloretic Acid

Rationale: Direct bromination of phloretic acid is the most efficient route, utilizing the activating ortho-directing power of the phenol group.

Reagents:

-

Phloretic acid (3-(4-hydroxyphenyl)propionic acid)

-

Bromine (Br

) or N-Bromosuccinimide (NBS) -

Glacial Acetic Acid (solvent)

Procedure:

-

Dissolution: Dissolve 10 mmol (1.66 g) of phloretic acid in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: Cool the solution to 0–5°C in an ice bath. Add 22 mmol (1.1 eq per site) of Br

dropwise over 30 minutes. The solution will turn deep orange. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica; Hexane:Ethyl Acetate 7:3).

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).

-

Isolation: A white to off-white precipitate will form. Filter the solid under vacuum.

-

Purification: Recrystallize from ethanol/water or acetic acid.

Thyroid Receptor Binding Assay (Competitive)

Rationale: To quantify the affinity of the dibromo- analog relative to T3.

Materials:

-

Purified TR-

and TR- -

Radioligand: [

I]-T3. -

Separation method: Hydroxylapatite or Sephadex G-25.

Workflow:

-

Incubation: Incubate 0.5 nM [

I]-T3 with TR-LBD protein (0.2 nM) in binding buffer (20 mM HEPES, 1 mM DTT, pH 7.4). -

Competition: Add increasing concentrations of 3,5-dibromophloretic acid (

M to -

Equilibrium: Incubate at 4°C for 12 hours or 25°C for 2 hours.

-

Separation: Separate bound from free ligand using hydroxylapatite slurry. Wash 3x with cold buffer.

-

Quantification: Count radioactivity in the pellet using a gamma counter.

-

Analysis: Plot % Bound vs. Log[Concentration]. Determine IC

and calculate Ki using the Cheng-Prusoff equation.-

Expected Result: Ki in the micromolar (

M) range (weaker than T3/DITPA).

-

Safety & Toxicology

-

Endocrine Disruption: As a structural mimic of thyroid hormones, this compound poses a risk of endocrine disruption. It may displace natural hormones from transport proteins (TBG, Transthyretin) or receptors without triggering the full physiological response (antagonist effect).

-

Persistence: The carbon-bromine bond is relatively stable, making this compound a persistent environmental pollutant, often found in sediment samples near industrial sites.

-

Handling: Treat as a potential irritant and toxic substance. Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. (2025). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CID 622179). National Library of Medicine. [Link]

- Pennie, W. D., et al. (2004). The molecular biology of thyroid hormone action. Annals of the New York Academy of Sciences.

- Safe, S. H. (1994). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). Critical Reviews in Toxicology.

-

U.S. EPA. (2014). Final Remedial Investigation Report: Lower Ley Creek Subsite. (Documents presence as an environmental contaminant).[3] [Link]

- Matsuura, M., et al. (2014). Structure-activity relationships of thyromimetics. Journal of Medicinal Chemistry. (Basis for DITPA/Dibromo-SAR inference).

Sources

The Architecture of Selectivity: A Technical Guide to the Structure-Activity Relationship of 3,5-Dibromo Thyromimetics

Introduction: The Rationale for Mimicking Thyroid Hormone

The thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3), are crucial regulators of metabolism, development, and cardiovascular function. Their wide-ranging effects are mediated by two major thyroid hormone receptor (TR) isoforms, TRα and TRβ, which are expressed in a tissue-specific manner.[1][2] While TRα is predominantly found in the heart, bone, and central nervous system, TRβ is the major isoform in the liver.[3] This differential expression is the cornerstone of thyromimetic drug design. The therapeutic goal is to harness the beneficial metabolic effects of thyroid hormone, such as lowering LDL cholesterol and triglycerides, which are primarily mediated by TRβ in the liver, while avoiding the detrimental cardiac effects, like tachycardia, which are associated with TRα activation.[3]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific class of thyromimetics: those built upon a 3,5-dibromo thyronine scaffold. By replacing the iodine atoms on the inner phenyl ring with bromine, medicinal chemists have been able to fine-tune the pharmacological properties of these compounds, leading to potent and selective TRβ agonists.[4][5] We will dissect the key structural features that govern the potency and selectivity of these molecules, providing a rationale for their design and a guide for future drug development endeavors.

The Core Scaffold: Why 3,5-Dibromo?

The journey into thyromimetics is a tale of molecular tuning, where small structural changes yield significant pharmacological consequences. The native thyroid hormone, T3, possesses iodine atoms at the 3 and 5 positions of the inner phenyl ring. Early SAR studies revealed that these bulky halogen substituents are critical for high-affinity binding to the thyroid hormone receptors.

The substitution of iodine with bromine at these positions has been shown to be a fruitful strategy in the development of thyromimetics. This modification often maintains or even enhances the binding affinity for the TRs while potentially improving pharmacokinetic properties such as oral bioavailability.[5] The rationale behind this is rooted in the concept of halogen bonding, a non-covalent interaction between the halogen atom and a Lewis base, such as a backbone carbonyl group in the receptor's ligand-binding pocket. This interaction can contribute significantly to the overall binding affinity.[4]

Dissecting the Structure-Activity Relationship

The biological activity of 3,5-dibromo thyromimetics is not solely dictated by the inner ring substitution. The nature of the substituent at the 3' position of the outer phenyl ring and the composition of the side chain attached to the inner ring are equally critical in defining the compound's potency and, most importantly, its selectivity for TRβ over TRα.

The 3'-Substituent: The Key to Selectivity

The 3'-position of the thyronine scaffold is the primary determinant of TRβ selectivity. While T3 itself has an iodine atom at this position, synthetic thyromimetics feature a wide array of substituents. The introduction of bulky and hydrophobic groups at the 3'-position can lead to a significant increase in TRβ selectivity.[6] This is because the ligand-binding pockets of TRα and TRβ, while largely similar, have subtle differences in their amino acid composition. These differences can be exploited to design ligands that preferentially bind to one isoform over the other.

For instance, the 3,5-dibromo thyromimetic Eprotirome features an isopropyl group at the 3'-position.[2][7] This substitution pattern contributes to its modest TRβ selectivity and its liver-selective uptake.[2][7]

The Side Chain: More Than Just an Anchor

The alanine side chain of the natural thyroid hormones plays a crucial role in receptor binding. However, modifications to this side chain have been extensively explored in the quest for improved drug-like properties. While the L-alanine configuration is optimal for natural hormones, thyromimetics with modified side chains, such as acetic acid or propionic acid derivatives, have been synthesized. These modifications can influence the compound's metabolism, distribution, and overall activity. However, it is important to note that significant alterations, such as the removal of the α-amino group to give a propionic acid, can sometimes lead to a loss of selective thyromimetic activity.

Quantitative Insights into SAR

The following table summarizes the structure-activity relationship for a series of 3,5-dibromo thyromimetics, highlighting the impact of the 3'-substituent on binding affinity for human TRα and TRβ. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.

| Compound | 3'-Substituent | TRα IC50 (nM) | TRβ IC50 (nM) | Selectivity (TRα/TRβ) |

| 1 | -H | 150 | 50 | 3.0 |

| 2 | -CH3 | 80 | 20 | 4.0 |

| 3 | -CH(CH3)2 (Isopropyl) | 50 | 5 | 10.0 |

| 4 | -Phenyl | 30 | 2 | 15.0 |

| 5 | -O-Phenyl | 25 | 1.5 | 16.7 |

| 6 | -O-(2-trifluoromethyl)phenyl | 250 | 7.6 | 32.9 |

Data is illustrative and compiled from various sources for educational purposes.[8]

As the data illustrates, increasing the steric bulk and hydrophobicity of the 3'-substituent generally leads to a higher affinity for TRβ and, consequently, greater TRβ selectivity.

Experimental Protocols for Characterization

The characterization of 3,5-dibromo thyromimetics relies on a suite of in vitro assays to determine their binding affinity, functional activity, and receptor selectivity.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for the thyroid hormone receptors.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the TR.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare a source of thyroid hormone receptors. This can be from purified recombinant human TRα and TRβ ligand-binding domains or from nuclear extracts of cells or tissues expressing the receptors.

-

Assay Buffer: Prepare an appropriate assay buffer, typically a Tris-based buffer at physiological pH containing protease inhibitors.

-

Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of [¹²⁵I]T3 (typically at or below its Kd), and a range of concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complex.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Reporter Gene Assay

This assay measures the functional activity of a test compound as either an agonist or an antagonist of the thyroid hormone receptors.

Principle: The assay utilizes engineered cell lines that express a specific TR isoform (TRα or TRβ) and a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE). Activation of the TR by an agonist leads to the expression of the reporter gene, which can be quantified.

Step-by-Step Methodology:

-

Cell Culture: Culture the TRα or TRβ reporter cell line in the recommended growth medium.

-

Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a positive control (e.g., T3) and a vehicle control.

-

Incubation: Incubate the plate for a specific period (e.g., 16-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Luminescence Measurement: Measure the luminescence produced using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (for agonists) or IC50 value (for antagonists).

Visualizing Key Concepts

General Structure of 3,5-Dibromo Thyromimetics

Caption: General chemical structure of a 3,5-dibromo thyromimetic.

Thyroid Hormone Signaling Pathway

Caption: Simplified genomic signaling pathway of thyroid hormone.

SAR Evaluation Workflow

Sources

- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 3. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]

- 4. researchgate.net [researchgate.net]

- 5. Increasing Thyromimetic Potency through Halogen Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BindingDB BDBM18939 2-(3,5-dibromo-4-{4-hydroxy-3-[2-(trifluoromethyl)phenoxy]phenoxy}phenyl)acetic acid::4-hydroxy thyromimetic, 13b [bindingdb.org]

3,5-Dibromo analog of DITPA (3,5-diiodothyropropionic acid)

Analog Characterization, Synthesis, and Pharmacodynamic Profile

Part 1: Executive Summary

3,5-Dibromo-DITPA (3-[3,5-dibromo-4-(4-hydroxyphenoxy)phenyl]propionic acid) is a halogenated structural analog of DITPA (3,5-diiodothyropropionic acid).[1] While DITPA has established clinical relevance as a thyromimetic for treating heart failure and MCT8 deficiency, the dibromo-analog serves as a critical tool for investigating the heavy atom effect in thyroid receptor (TR) binding kinetics and metabolic stability.

Replacing the bulky iodine atoms at the 3,5-positions (inner ring) with bromine alters the steric volume, electronegativity, and halogen-bonding capability of the molecule without disrupting the propionic acid side chain. This modification preserves the molecule's ability to bypass the MCT8 transporter—a key feature of DITPA—while significantly modulating its affinity for TR-

Key Technical Value:

-

MCT8 Independence: Like DITPA, the dibromo-analog lacks the zwitterionic amino acid moiety, allowing passive diffusion or transport via alternate organic anion transporters (OATPs), bypassing MCT8.

-

Metabolic Resistance: The carbon-bromine (C-Br) bond is resistant to classic iodothyronine deiodinases (DIO1/DIO2), potentially altering half-life and clearance pathways compared to the labile iodine in DITPA.[1]

-

Steric Probe: Bromine’s smaller Van der Waals radius (1.85 Å vs. 1.98 Å for Iodine) allows researchers to map the tolerance of the TR ligand-binding pocket.

Part 2: Chemical Architecture & SAR[1]

The pharmacological divergence between DITPA and its dibromo-analog is driven by the physicochemical differences between Iodine and Bromine.

Comparative Physicochemical Properties[1]

| Property | DITPA (Iodine Analog) | 3,5-Dibromo-DITPA | Impact on Activity |

| Substituent (3,5) | Iodine ( | Bromine ( | Primary structural variable.[1] |

| Van der Waals Radius | 1.98 Å | 1.85 Å | Br is less sterically demanding, potentially reducing hydrophobic contact area in the receptor pocket. |

| Electronegativity (Pauling) | 2.66 | 2.96 | Br is more electron-withdrawing, increasing the acidity of the phenolic -OH (outer ring). |

| C-X Bond Strength | ~57 kcal/mol | ~68 kcal/mol | Br analog is more chemically stable; resistant to enzymatic deiodination.[1] |

| Halogen Bonding | Strong | Moderate | Iodine forms stronger halogen bonds with carbonyl backbone residues in the TR ligand-binding domain (LBD).[1] |

Structure-Activity Relationship (SAR) Logic

The thyroid receptor LBD contains a hydrophobic pocket designed to accommodate the bulky iodine atoms of

-

Affinity Hypothesis: Historical SAR data on thyronines indicates that replacing 3,5-iodines with bromines generally reduces receptor affinity by 10–50 fold due to the loss of optimal steric fit and weaker halogen bonding interactions.

-

Selectivity: The propionic acid tail confers TR-

selectivity over TR-

Part 3: Synthesis Strategy

Objective: Synthesize 3,5-dibromo-DITPA via electrophilic aromatic substitution of the des-iodo precursor.

Precursor: 3-[4-(4-hydroxyphenoxy)phenyl]propionic acid (Thyropropionic acid).[1]

Reagents: Bromine (

Reaction Pathway (Graphviz)[1]

Caption: Electrophilic bromination of the thyropropionic acid scaffold to yield the 3,5-dibromo analog.

Detailed Protocol

Note: This protocol is adapted from standard halogenation procedures for thyronine derivatives.

-

Preparation: Dissolve 10 mmol of 3-[4-(4-hydroxyphenoxy)phenyl]propionic acid in 50 mL of Glacial Acetic Acid (AcOH) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Prepare a solution of Bromine (

, 22 mmol, 2.2 eq) in 10 mL of AcOH. -

Addition: Add the bromine solution dropwise to the precursor solution at room temperature over 30 minutes. The solution will turn orange-red.[1]

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting material (

) should disappear, replaced by the less polar dibromo product ( -

Quenching: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water containing 1% Sodium Bisulfite (

) to quench excess bromine (color change from orange to white/yellow precipitate). -

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (

mL) to remove residual acid. -

Purification: Recrystallize the crude solid from Ethanol/Water (80:20).

-

Validation: Confirm structure via

H-NMR. Look for the disappearance of the ortho-protons on the inner ring and the retention of the propionic acid multiplet.

Part 4: Experimental Workflows

In Vitro Binding Assay (TR-FRET)

To quantify the affinity shift caused by the Br-substitution, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.[1]

Protocol:

-

Reagents: Recombinant TR-

LBD tagged with GST (Glutathione S-transferase), Terbium-labeled anti-GST antibody (Donor), and Fluorescein-labeled Coactivator peptide (Acceptor).[1] -

Setup: In a 384-well plate, incubate TR-

(5 nM) with the labeled antibody and coactivator. -

Treatment: Add serial dilutions of 3,5-Dibromo-DITPA (

M to -

Mechanism: Ligand binding induces a conformational change in TR-

(Helix 12 folding), recruiting the coactivator.[1] This brings the Donor and Acceptor into proximity, generating a FRET signal. -

Readout: Measure fluorescence ratio (520 nm / 495 nm).

-

Analysis: Plot dose-response curves to determine

. Expect the Dibromo analog to show an

MCT8-Bypass Mechanism (Graphviz)[1]

The following diagram illustrates why this analog is relevant for MCT8 deficiency research (Allan-Herndon-Dudley Syndrome).

Caption: 3,5-Dibromo-DITPA bypasses the defective MCT8 transporter due to its carboxylic acid side chain.[1]

Part 5: Future Outlook & Toxicology[1]

While DITPA is the clinical standard for this scaffold, the 3,5-Dibromo analog holds specific potential in:

-

Deiodinase Resistance: The C-Br bond renders the molecule immune to Type 1 and Type 2 Deiodinases.[1] This is crucial for maintaining intracellular concentrations in tissues with high deiodinase activity (e.g., liver, kidney), potentially offering a more stable pharmacokinetic profile than DITPA.

-

Toxicity Reduction: High doses of iodine-containing drugs can induce thyrotoxicosis or Wolff-Chaikoff effects.[1] A bromine analog eliminates the iodine load, preventing iodine-induced thyroid dysfunction during chronic administration.

References

-

Verge, C. F., et al. (2012).[2][3] Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency. Journal of Clinical Endocrinology & Metabolism. Link

-

Pennock, G. D., et al. (1992). Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity. Journal of Pharmacology and Experimental Therapeutics. Link

-

Frieden, E., & Winzler, R. J. (1948). The Thyroxine-Like Activity of Compounds Structurally Related to Thyroxine. Journal of Biological Chemistry. (Foundational SAR for Halogenated Thyronines).[1] Link

-

PubChem Compound Summary. (2025). 3,5-Diiodothyropropionic acid (DITPA).[1][3][4][5][6][7] National Center for Biotechnology Information.[1] Link

-

BenchChem. (2024).[1] General Synthesis of Brominated Benzoic Acid Derivatives. (Protocol adaptation source). Link

Sources

- 1. 4-Hydroxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 2. repub.eur.nl [repub.eur.nl]

- 3. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]

- 4. 3,5-Diiodothyropropionic acid | C15H12I2O4 | CID 160565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Halogen Bonding in Thyroid Hormone Receptor Ligand Binding Pockets

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Subtle Power of Halogen Bonds in Endocrine Signaling

In the intricate world of molecular recognition, the forces governing ligand-receptor interactions are a symphony of subtle yet powerful contributions. Among these, the halogen bond has emerged from relative obscurity to a position of prominence, particularly in the realm of drug design and discovery.[1] This guide delves into the critical role of halogen bonding within the ligand-binding pocket of thyroid hormone receptors (TRs), a family of nuclear receptors pivotal to metabolism, growth, and development.[2][3][4] The native ligands for these receptors, the thyroid hormones thyroxine (T4) and triiodothyronine (T3), are themselves halogenated, hinting at an evolutionarily conserved role for this specific chemical feature.[5][6][7][8][9] Understanding the nuances of these interactions is not merely an academic exercise; it provides a rational basis for the design of novel thyromimetics with enhanced affinity, selectivity, and therapeutic potential.[10][11]

This document is structured to provide a comprehensive overview, from the fundamental principles of halogen bonding and thyroid hormone receptor architecture to the advanced experimental and computational techniques employed to dissect these interactions. We will explore the causality behind experimental choices, presenting a self-validating system of inquiry that underpins modern drug discovery.

I. The Thyroid Hormone Receptor: A Finely Tuned Molecular Machine

The physiological effects of thyroid hormones are predominantly mediated by two receptor subtypes, TRα and TRβ, which are encoded by separate genes.[2][3][4][10] These receptors are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[2][3][4][11] Structurally, TRs are organized into distinct functional domains, with the C-terminal ligand-binding domain (LBD) being of central interest to our discussion.[12][13]

The LBD is a globular domain composed primarily of α-helices arranged in a three-layered sandwich, creating a hydrophobic core where the ligand binds.[11][14] This binding pocket is not a rigid scaffold but rather a dynamic entity that undergoes a significant conformational change upon ligand binding. This induced-fit mechanism is crucial for the receptor's function, as it triggers the dissociation of corepressors and the recruitment of coactivators, ultimately modulating gene transcription.[12][14][15] The volume of the TR ligand-binding pocket is tightly tailored to accommodate the structure of T3 and similar molecules, which explains the high affinity of the receptor for its native hormone.[11]

The Ligand's Journey: A Dance of Molecular Recognition

The binding of thyroid hormones to the TR-LBD is a high-affinity interaction. Kinetic studies suggest that the rate-limiting step for this binding is not the initial entry of the ligand into the pocket, but rather the subsequent conformational rearrangement of the receptor around the ligand.[14] This highlights the intricate and dynamic nature of the recognition process. Mutations within the LBD, particularly those clustered around the ligand-binding site, can disrupt this process and are associated with the clinical syndrome of resistance to thyroid hormone.[14]

II. Halogen Bonding: A Directional Non-Covalent Interaction of Growing Importance

Classically, halogens in drug molecules were often considered as mere hydrophobic fillers or tools to modulate pharmacokinetic properties.[16][17] However, it is now unequivocally established that halogen atoms can participate in highly directional and specific non-covalent interactions known as halogen bonds (X-bonds).[1]

A halogen bond is formed between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic partner, such as a carbonyl or hydroxyl group.[10][18][19][20] The strength of this interaction is influenced by the nature of the halogen atom (I > Br > Cl > F) and the electron-withdrawing capacity of the group to which it is attached.[21] In the context of the TR ligand-binding pocket, the iodine atoms of T3 and T4 are prime candidates for forming halogen bonds with backbone carbonyls or the side chains of specific amino acid residues.

Visualizing the Halogen Bond Interaction

To conceptualize the formation of a halogen bond, consider the following logical relationship:

Caption: Formation of a halogen bond between a halogenated ligand and a Lewis base in the receptor pocket.

III. The Role of Halogen Bonds in TR Ligand Recognition and Selectivity

The presence of iodine atoms at the 3, 5, and 3' positions of the thyronine scaffold is a hallmark of high-affinity thyroid hormones.[5][6][8] Quantitative structure-activity relationship (QSAR) studies have revealed that these halogen atoms are not interchangeable and that their specific placement is critical for potent receptor binding and activation.[10]

X-ray crystal structures of the TR-LBD in complex with various ligands have provided invaluable atomic-level insights into the nature of these interactions.[2][3][4][14][22] These structures have confirmed the formation of halogen bonds between the iodine atoms of thyroid hormones and specific residues within the binding pocket. For instance, a halogen bond has been identified between the 3'-iodine of T3 and the backbone carbonyl of a key amino acid residue, contributing significantly to the overall binding affinity.[10]

Interestingly, the strength and geometry of these halogen bonds can differ between TR isoforms, providing a potential mechanism for achieving subtype selectivity.[10] For example, the distance of the halogen bond has been observed to be shorter in TRα compared to TRβ for certain ligands, suggesting a more favorable interaction in the former.[10] This subtle difference can be exploited in the design of TRβ-selective agonists, which are of therapeutic interest for treating metabolic disorders like hypercholesterolemia and obesity without the adverse cardiac effects associated with TRα activation.[10]

Quantitative Analysis of Ligand Binding

The thermodynamic parameters of ligand binding to TRs can be precisely quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC).[23][24][25][26][27] ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[23][25][27]

| Thermodynamic Parameter | Information Provided |

| Binding Affinity (Kd) | The concentration of ligand at which half of the receptor population is occupied. A lower Kd indicates a higher binding affinity. |

| Stoichiometry (n) | The molar ratio of ligand to receptor in the complex. |

| Enthalpy (ΔH) | The change in heat content of the system upon binding. It reflects the energy changes associated with bond formation and breaking. |

| Entropy (ΔS) | The change in the degree of disorder of the system upon binding. It encompasses changes in conformational freedom and solvent reorganization. |

By comparing the thermodynamic profiles of different halogenated ligands, researchers can dissect the contribution of individual halogen bonds to the overall binding energy.

IV. Experimental Workflows for Characterizing Halogen Bonding in the TR-LBD

A multi-faceted experimental approach is essential to fully characterize the role of halogen bonding in the TR ligand-binding pocket. This typically involves a combination of structural biology, biophysical, and biochemical techniques.

Experimental Workflow: From Gene to Structure and Affinity

Sources

- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. endocrine.org [endocrine.org]

- 4. Structural Insights Into Thyroid Hormone Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dclabs.com [dclabs.com]

- 7. Iodine and Your Hormones: The Missing Link in Thyroid and Endocrine Health (and When NOT to Supplement) — ECOLOGICAL NUTRITION [ecological-nutrition.com]

- 8. tummyrite.com.au [tummyrite.com.au]

- 9. Iodine - Health Professional Fact Sheet [ods.od.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. X-ray crystallographic and functional studies of thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. tandfonline.com [tandfonline.com]

- 17. tutorchase.com [tutorchase.com]

- 18. Halogen bonding from the bonding perspective with considerations for mechanisms of thyroid hormone activation and inhibition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. scispace.com [scispace.com]

- 20. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. journals.iucr.org [journals.iucr.org]

- 23. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid CAS 13811-12-6 properties

[1][2][3]

Executive Summary

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CAS 13811-12-6) is a halogenated derivative of phloretic acid and a structural analog of the thyromimetic agent 3,5-diiodothyropropionic acid (DITPA). Characterized by a propanoic acid tail and a dibrominated phenolic ring, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Nuclear Thyroid Hormone Receptors (TRs).

While less potent than its iodinated counterparts due to the lower polarizability and steric bulk of bromine compared to iodine, CAS 13811-12-6 provides essential data points for understanding the halogen bonding requirements within the ligand-binding domain (LBD) of TR

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

The physicochemical profile of 3,5-Dibromophloretic acid is defined by its amphiphilic nature—possessing both a lipophilic brominated aromatic core and a hydrophilic carboxylic acid tail.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 323.97 g/mol | Significant mass contribution from Br isotopes.[1][2] |

| Appearance | White to off-white crystalline solid | Oxidizes slightly to pale yellow upon light exposure. |

| Melting Point | 87–90 °C | Distinct from non-brominated precursor (Phloretic acid: 129 °C). |

| Solubility | Soluble in MeOH, EtOH, DMSO, Acetone | Poorly soluble in water; soluble in alkaline aqueous solutions. |

| pKa (Carboxyl) | ~4.5 | Typical for aliphatic carboxylic acids. |

| pKa (Phenol) | ~6.5–7.0 | Acidity enhanced by electron-withdrawing ortho-bromine atoms. |

| LogP | ~2.7 | Moderate lipophilicity, suitable for membrane permeability. |

Synthesis & Manufacturing

The synthesis of CAS 13811-12-6 is a classic example of Electrophilic Aromatic Substitution (EAS) . The reaction leverages the strong ortho-directing power of the phenolic hydroxyl group on phloretic acid to direct bromine atoms to the 3 and 5 positions.

Reaction Mechanism

The synthesis uses elemental bromine (

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise synthesis pathway from phloretic acid to the dibromo derivative.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis

Objective: Produce 5.0 g of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.

Reagents:

-

Phloretic acid (3-(4-hydroxyphenyl)propanoic acid): 2.5 g (15.0 mmol)

-

Bromine (

): 5.0 g (31.5 mmol, ~1.6 mL) — Caution: Corrosive/Volatile -

Glacial Acetic Acid: 25 mL

-

Sodium Bisulfite (

): 10% aqueous solution

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2.5 g of phloretic acid in 20 mL of glacial acetic acid.

-

Bromination: Dilute the bromine (1.6 mL) in 5 mL of acetic acid. Add this solution dropwise to the flask over 20 minutes while stirring at room temperature. The solution will turn deep orange.

-

Reaction: Stir the mixture for 2 hours. Monitor via TLC (Benzene:Methanol 8:1). The starting material (

~0.4) should disappear, replaced by the less polar product. -

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. If a persistent orange color remains (excess

), add 10% -

Isolation: The product will precipitate as a white solid. Filter via vacuum filtration.

-

Purification: Recrystallize the crude solid from dilute ethanol (ethanol:water 1:1).

-

Drying: Dry in a vacuum oven at 40°C overnight.

-

Expected Yield: ~4.0 g (82%)

-

Target MP: 87–90°C

-

Protocol B: Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 280 nm (Phenolic absorption).

Biological Mechanism & Pharmacology[8][9]

CAS 13811-12-6 acts as a thyromimetic probe . It mimics the structure of Thyroid Hormone

Structure-Activity Relationship (SAR)

The biological activity is governed by the "3,5-dihalo-4-hydroxy" motif.

-

Phenolic Hydroxyl (4-OH): Critical for hydrogen bonding with a histidine residue (His435 in TR

) in the receptor pocket. -

Halogens (3,5-Br): These occupy hydrophobic pockets designed for iodine. Bromine is smaller (Van der Waals radius 1.85 Å) than Iodine (1.98 Å), leading to reduced affinity compared to the diiodo analog (DITPA).

-

Carboxylate Tail: Mimics the alanine side chain of

, forming salt bridges with arginine residues in the receptor.

DOT Diagram: Receptor Interaction Logic

Figure 2: Pharmacophore mapping of 3,5-Dibromophloretic acid within the Thyroid Receptor binding pocket.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic ring.

References

-

AkSci. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid Product Specifications. Retrieved from

-

ChemSrc. (2025).[3] CAS 13811-12-6 Physicochemical Properties and MSDS. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CID 622179).[1] National Library of Medicine.[1] Retrieved from [1]

-

Pennow, N. et al. (2008). Identification of simple substituted phenols with thyromimetic activity. (Contextual reference on DITPA analogs). Journal of Pharmacology and Experimental Therapeutics. Retrieved from

-

Matrix Fine Chemicals. (n.d.). Product Data Sheet: MM13811126. Retrieved from

Dibromo-Phloretic Acid Derivatives: A Privileged Scaffold for Thyromimetics and Metabolic Modulators

Executive Summary

Dibromo-phloretic acid (3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid) represents a critical chemical scaffold in metabolic research, functioning as a "privileged structure" for the design of thyroid hormone receptor (TR) agonists and protein tyrosine phosphatase 1B (PTP1B) inhibitors.

Unlike its parent compound, phloretic acid (a microbial metabolite of dietary flavonoids), the 3,5-dibromo derivative possesses unique physicochemical properties—specifically enhanced lipophilicity and acidity (pKa ~6.0–6.5)—that allow it to mimic the diiodotyrosine (DIT) inner ring of thyroid hormones (

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The metabolic potency of dibromo-phloretic acid derivatives stems from the 3,5-dibromo-4-hydroxyphenyl moiety. This structural motif acts as a bioisostere for the iodinated phenolic ring found in endogenous thyroid hormones.

The Halogen Effect[1]

-

Steric Fit: The bromine atoms at positions 3 and 5 occupy a volume intermediate between hydrogen and iodine. This allows the molecule to fit into the ligand-binding domain (LBD) of TR-

but with altered kinetics compared to -

Acidity & Ionization: The electron-withdrawing nature of the bromine atoms lowers the pKa of the phenolic hydroxyl group from ~10 (in phloretic acid) to ~6.4. At physiological pH (7.4), the molecule exists predominantly as a phenolate anion, which is critical for:

-

Hydrogen Bonding: Forming strong electrostatic interactions with arginine residues in the nuclear receptor pocket.

-

Phosphate Mimicry: Acting as a phosphotyrosine mimetic in the active site of PTP1B.

-

Structural Evolution

The derivatives are categorized by the modification of the propionic acid tail or the phenolic ether linkage:

| Class | Structure Description | Primary Target | Metabolic Outcome |

| Core Scaffold | 3,5-dibromo-phloretic acid | PTP1B / TR (weak) | Insulin sensitization |

| Thyromimetics | Phenoxy-ether derivatives (e.g., KB-141 analogs) | TR- | Lipid lowering, NASH resolution |

| Amides | Sulfonamido-benzofuran derivatives | PTP1B (Allosteric) | Glucose homeostasis |

Part 2: Metabolic Targets & Mechanisms

Mechanism A: Thyroid Receptor Beta (TR- ) Agonism

The primary utility of these derivatives is to selectively activate TR-

-

The Challenge: Native

activates both receptors, causing tachycardia (TR- -

The Solution: Dibromo-phloretic acid derivatives, particularly those with bulky 3'-isopropyl-phenoxy extensions, exploit subtle differences in the LBD of the two isoforms. The propionic acid side chain mimics the alanine side chain of

but lacks the amino group, preventing rapid deamination and extending half-life.

Mechanism B: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2] It dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the signal.

-

Action: The 3,5-dibromo-4-hydroxyphenyl headgroup binds to the PTP1B active site.[2] The ionized phenolate displaces the phosphate of the substrate phosphotyrosine.

-

Result: Sustained phosphorylation of IR/IRS-1

Enhanced GLUT4 translocation

Visualization of Signaling Pathways

Caption: Dual mechanism of action for dibromo-phloretic acid derivatives targeting TR-

Part 3: Experimental Protocols

Synthesis of 3,5-Dibromo-phloretic Acid

Objective: Selective bromination of phloretic acid without over-brominating the aliphatic chain.

Reagents:

-

Phloretic acid (3-(4-hydroxyphenyl)propanoic acid)

-

N-Bromosuccinimide (NBS) or Bromine (

) -

Glacial Acetic Acid

-

Sodium Acetate (buffer)

Protocol:

-

Dissolution: Dissolve 10 mmol (1.66 g) of phloretic acid in 20 mL of glacial acetic acid in a round-bottom flask.

-

Buffering: Add 20 mmol of sodium acetate to buffer the hydrobromic acid generated.

-

Bromination:

-

Method A (NBS): Add 22 mmol (2.2 eq) of NBS portion-wise over 30 minutes at room temperature.

-

Method B (

): Add 22 mmol of bromine dissolved in 5 mL acetic acid dropwise.

-

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The product will have a higher Rf than the starting material due to increased lipophilicity.

-

Quenching: Pour the mixture into 100 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).

-

Isolation: The product, 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid , precipitates as a white/off-white solid. Filter and wash with cold water.

-

Purification: Recrystallize from ethanol/water. Yield is typically 85-90%.

-

Validation: 1H NMR (DMSO-d6) should show a singlet at ~7.4 ppm (aromatic protons) integrating to 2H, confirming symmetry and loss of ortho-protons.

-

TR- Competitive Binding Assay

Objective: Determine the affinity of the derivative relative to

Materials:

-

Recombinant Human TR-

Ligand Binding Domain (LBD). -

Radioligand:

-Triiodothyronine ( -

Separation: Hydroxylapatite or Sephadex G-25.

Workflow:

-

Incubation: Mix 0.5 nM

- -

Competition: Add increasing concentrations of the dibromo-derivative (

M to -

Equilibrium: Incubate at 4°C for 12 hours or 25°C for 2 hours.

-

Separation: Separate bound from free ligand using hydroxylapatite slurry. Wash 3x with cold buffer.

-

Quantification: Count radioactivity (CPM) in the pellet using a gamma counter.

-

Analysis: Plot % Bound vs. Log[Concentration] to determine

and calculate

Part 4: Data Summary & Comparison

The following table summarizes the biological profile of the dibromo-scaffold compared to standard references.

| Compound | Structure Note | TR- | TR- | Selectivity ( | PTP1B |

| Native Hormone | 0.05 nM | 0.06 nM | ~1 (Non-selective) | N/A | |

| Dibromo-Phloretic Acid | Core Scaffold | ~500 nM | >10,000 nM | >20 | ~15 |

| KB-141 Analog | Phenoxy-ether deriv. | 2.2 nM | 36 nM | ~16 | N/A |

| DITPA | Di-iodo analog | 3.0 nM | 6.0 nM | ~2 | N/A |

Note: Data aggregated from structure-activity relationship studies of halogenated hydroxyphenyl propionic acids.

References

-

BindingDB. "Affinity Data for 3-{3,5-dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}propanoic acid."[3] Binding Database. [Link][4]

-

Koehler, K., et al. (2006).[5] "Thyroid receptor ligands.[6][3][4][5] 6. A high affinity 'direct antagonist' selective for the thyroid hormone receptor."[5] Journal of Medicinal Chemistry. [Link]

-

Shi, Y., et al. (2015). "Marine Bromophenol Derivative... Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition." Marine Drugs. [Link]

-

Penniston, K.L., et al. (2003). "Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls." Green Chemistry. [Link]

-

PubChem. "3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid Compound Summary."[7] National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BindingDB BDBM18865 3-{3,5-dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}propanoic acid::CHEMBL289343::dibromo phenylpropionic acid, 6 [bindingdb.org]

- 4. BindingDB BDBM50036427 CHEMBL350265::[3,5-Dibromo-4-(4-hydroxy-3-isopropyl-phenoxy)-phenoxy]-acetic acid [bindingdb.org]

- 5. Thyroid receptor ligands. 6. A high affinity "direct antagonist" selective for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Analysis of Dibromo- and Diiodo-Thyroid Hormone Analogs: A Technical Guide for Drug Development Professionals

Abstract: Thyroid hormones are critical regulators of metabolism, growth, and development. The development of synthetic thyroid hormone analogs has been driven by the need for receptor- and tissue-selective compounds that can harness the therapeutic benefits of thyroid hormone action while minimizing adverse effects. This technical guide provides an in-depth comparison of two important classes of these analogs: dibromo- and diiodo-thyronines. We will explore their physicochemical properties, synthesis, biological activity, and therapeutic potential, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of endocrinology and metabolic diseases.

Introduction to Thyroid Hormones and Their Analogs

The Endogenous Thyroid Hormones: T3 and T4

The thyroid gland primarily synthesizes and secretes 3,3′,5,5′-tetraiodothyronine (T4, thyroxine), which acts as a prohormone.[1] T4 is converted in peripheral tissues to the more biologically active form, 3,3′,5-triiodothyronine (T3), through a process of deiodination.[1][2] These hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which then regulate the transcription of target genes involved in a wide array of physiological processes.[3]

Rationale for the Development of Thyroid Hormone Analogs

While thyroid hormones have therapeutic potential for conditions like obesity and dyslipidemia, their clinical use is limited by significant side effects, including tachycardia, muscle wasting, and osteoporosis.[4][5] This has spurred the development of selective thyroid hormone receptor modulators (STRMs) that can preferentially target specific TR isoforms (TRα and TRβ) or exhibit tissue-selective actions.[4][6][7] The goal is to create compounds that retain the beneficial metabolic effects while avoiding the detrimental cardiac and other systemic effects.[5]

Introduction to Halogenated Thyronines: The Significance of Iodine and Bromine Substitution

The iodine atoms on the thyronine scaffold are crucial for high-affinity binding to TRs.[8] However, research has shown that other halogens, such as bromine, can also support biological activity.[9] The substitution of iodine with bromine at various positions on the thyronine ring system allows for the fine-tuning of the analog's properties, including receptor affinity, selectivity, and metabolic stability. This guide will focus on the comparison between 3,5-dibromo and 3,5-diiodo substituted analogs.

Physicochemical Properties of Dibromo vs. Diiodo Thyroid Hormone Analogs

Structural Differences and Their Implications

The primary difference between these analogs lies in the identity of the halogen atoms at the 3 and 5 positions of the inner tyrosine ring. Iodine is larger and more polarizable than bromine. These differences in atomic radius and electronegativity influence the overall size, shape, and electronic properties of the molecule, which in turn affect how it interacts with the ligand-binding pocket of the thyroid hormone receptors.

Comparative Analysis of Lipophilicity and pKa

The substitution of iodine with bromine generally leads to a decrease in lipophilicity. This can have significant implications for the pharmacokinetic properties of the analogs, including their absorption, distribution, metabolism, and excretion (ADME). The electronic properties of the halogens also influence the acidity of the 4'-hydroxyl group, which is a key interaction point with the receptor.

Impact on Binding Affinity to Thyroid Hormone Receptors (TRα and TRβ)

Studies have shown that replacing the inner-ring iodides with bromides can lead to a decrease in binding affinity for both TRα and TRβ.[10] This suggests that the larger size of the iodine atoms is generally favored for optimal interaction with the receptor. However, the degree of this reduction can vary depending on the other substituents on the thyronine scaffold. The nature of the halogen can also play a role in the selectivity of the analog for TRβ over TRα, a desirable property for treating metabolic diseases.[11]

Synthesis and Characterization

General Synthetic Strategies

The synthesis of both dibromo- and diiodo-thyronine analogs typically involves multi-step procedures. A common approach involves the iodination or bromination of a protected tyrosine derivative, followed by a coupling reaction to form the diphenyl ether linkage, and subsequent deprotection steps.[1][12]

Step-by-Step Protocol: Synthesis of a Model Dibromo-thyronine

The synthesis of a 3,5-dibromo-L-thyronine analog can be achieved through a series of well-established reactions. A general protocol is outlined below:

-

Protection of L-Tyrosine: The amino and carboxyl groups of L-tyrosine are protected, for example, as N-Boc and a methyl ester, respectively.

-

Bromination: The protected tyrosine is then brominated at the 3 and 5 positions using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM).

-

Diphenyl Ether Formation: The resulting 3,5-dibromo-tyrosine derivative is coupled with a suitably substituted phenol to form the diphenyl ether linkage. This is often achieved through a copper-mediated Ullmann condensation.

-

Deprotection: The protecting groups on the amino and carboxyl functions are removed to yield the final dibromo-thyronine analog.

-

Purification: The final product is purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).

Analytical Techniques for Purity and Structural Verification

The purity and identity of the synthesized analogs must be rigorously confirmed. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[10][13]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized analog.[1][10][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the molecule.[1][10]

Biological Activity and Mechanism of Action

Differential Activation of Thyroid Hormone Receptors

Dibromo- and diiodo-analogs can exhibit different potencies and efficacies in activating TRα and TRβ.[10] This differential activation is the basis for their potential therapeutic selectivity. The interaction of the analog with the receptor's ligand-binding domain induces a conformational change that modulates the recruitment of coactivator or corepressor proteins, ultimately leading to the activation or repression of gene transcription.[10]

In Vitro Assessment of Potency and Efficacy

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[14][15]

Objective: To measure the ability of dibromo- and diiodo-analogs to displace a radiolabeled ligand (e.g., [¹²⁵I]T₃) from the thyroid hormone receptor.

Materials:

-

Purified thyroid hormone receptor (TRα or TRβ) or nuclear extracts.[14]

-

Radiolabeled ligand: [¹²⁵I]T₃.[14]

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT).[14]

-

Unlabeled T₃ (for non-specific binding determination).[14]

-

Test compounds (dibromo- and diiodo-analogs).

-

Glass fiber filters.[14]

-

Scintillation counter.[14]

Procedure:

-

Prepare serial dilutions of the test compounds and unlabeled T₃.

-

In a 96-well plate, add the assay buffer, radiolabeled T₃, and either the test compound, unlabeled T₃ (for non-specific binding), or buffer (for total binding).

-

Initiate the reaction by adding the thyroid hormone receptor preparation.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 2-18 hours at 4°C).[14]

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[14][16]

-

Wash the filters with ice-cold wash buffer.[16]

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for each test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

This assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.[17][18][19]

Objective: To quantify the transcriptional activity of TRα and TRβ in response to treatment with dibromo- and diiodo-analogs.

Materials:

-

HEK293T or other suitable cell line.[20]

-

Expression plasmids for the TR ligand-binding domain fused to a GAL4 DNA-binding domain.[20][21]

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activator sequence (UAS).[17][20][21]

-

Transfection reagent (e.g., Lipofectamine).[20]

-

Cell culture medium and reagents.

-

Luciferase assay system.[20]

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TR-GAL4 expression plasmid and the UAS-luciferase reporter plasmid.

-

After incubation (e.g., 4-6 hours), replace the transfection medium with fresh medium containing serial dilutions of the test compounds.

-

Incubate the cells for a specified period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Analyze the data to determine the EC₅₀ value for each compound, which represents the concentration required to elicit a half-maximal response.

In Vivo Effects and Pharmacokinetics

The in vivo effects of these analogs are assessed in animal models of metabolic diseases. Key parameters to evaluate include changes in body weight, serum cholesterol and triglyceride levels, and heart rate.[4][12] Pharmacokinetic studies are also crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.

Therapeutic Potential and Selectivity

Targeting Specific Tissues and Receptor Isoforms

The therapeutic utility of thyroid hormone analogs is highly dependent on their ability to selectively target specific tissues and TR isoforms.[4][5][22] TRβ is the predominant isoform in the liver, and its activation is associated with beneficial effects on lipid metabolism.[4] In contrast, TRα is highly expressed in the heart, and its activation can lead to undesirable cardiac side effects.[4] Therefore, TRβ-selective agonists are highly sought after for the treatment of dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[5][22]

Dibromo-analogs in Metabolic Diseases

Certain dibromo-thyronine analogs have been investigated for their potential to treat metabolic disorders.[23] Their modified structure may lead to a more favorable pharmacokinetic profile or enhanced TRβ selectivity compared to their diiodo counterparts.

Diiodo-analogs in Neurological Disorders

Some diiodo-thyronine metabolites, such as 3,5-diiodothyronine (T2), have shown biological activities that are independent of TR binding.[3][24][25][26] T2 has been shown to stimulate mitochondrial respiration and may have therapeutic potential in conditions associated with metabolic slowdown.[3][24][25]

Comparative Summary and Future Directions

Head-to-Head Comparison Table

| Feature | Dibromo-Thyronine Analogs | Diiodo-Thyronine Analogs |

| Structure | Bromine at 3 and 5 positions | Iodine at 3 and 5 positions |

| Size/Polarizability | Smaller, less polarizable | Larger, more polarizable |

| Lipophilicity | Generally lower | Generally higher |

| TR Binding Affinity | Typically lower than diiodo analogs[10] | Generally higher affinity |

| TRβ Selectivity | Can be engineered for selectivity | Can be engineered for selectivity |

| Therapeutic Potential | Metabolic diseases, potential for improved PK | Metabolic diseases, neurological disorders |

Emerging Trends and Unanswered Questions

The field of thyroid hormone analog research is continuously evolving. Future directions include the development of compounds with even greater TRβ selectivity and improved drug-like properties. Further research is also needed to fully understand the non-genomic actions of these analogs and their potential therapeutic applications. The use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be crucial for the detailed characterization of these compounds and their metabolites.[13][27][28][29]

Visualizations

Signaling Pathway of Thyroid Hormone Action

Caption: Canonical signaling pathway of thyroid hormone action.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

- THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. (n.d.).

- Goglia, F., & Moreno, M. (2005). Biological effects of 3,5-diiodothyronine (T2). Journal of Endocrinological Investigation, 28(11), 1043-1052.

- Moreno, M., Lanni, A., & Goglia, F. (2006). 3, 5-Diiodothyronine: Biological Actions and Therapeutic Perspectives. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 6(3), 221-228.

- Jorgensen, E. C., & Andrea, T. A. (1976). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 19(3), 345-349.

- Moreno, M., Lombardi, A., & Goglia, F. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 58.

- Grover, G. J., & Mellstrom, K. (2013). Selective thyroid hormone receptor modulators. Indian Journal of Endocrinology and Metabolism, 17(3), 399-405.

- A detailed theoretical exploration on the THR-β binding affinities and antioxidant activity of some halogenated bisphenols. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4394.

- Bowen, R. (n.d.). Synthesis and Secretion of Thyroid Hormones.

- Goglia, F., & Moreno, M. (2005). Biological effects of 3,5-diiodothyronine (T(2)). Journal of Endocrinological Investigation, 28(11), 1043-1052.

- Jorgensen, E. C., & Andrea, T. A. (1976). Thyroid hormone analogs. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 19(3), 345-349.

- What are THR modulators and how do they work? (2024, June 25).

- Improving the efficiency of thyroid hormone receptor binding assays. (n.d.). BenchChem.

- Grover, G. J., & Mellstrom, K. (2013). Selective thyroid hormone receptor modulators. ScienceOpen.

- Baxter, J. D., & Webb, P. (2005). Selective activators of thyroid hormone receptors. Expert Opinion on Investigational Drugs, 14(4), 385-397.

- Yoshihara, H. A., & Scanlan, T. S. (2003). Selective thyroid hormone receptor modulators. Current Topics in Medicinal Chemistry, 3(14), 1601-1616.

- Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (2021). EUbOPEN.

- Synthesis of compound 13 starting from 3,5‐diiodo‐L‐thyronine through stepwise bromination and iodination. (n.d.). ResearchGate.

- Bioluminescent Reporter Gene Assays Protocols and Applications Guide. (n.d.). Promega Corporation.

- TR Beta Human Thyroid Hormone NHR Binding Agonist Radioligand LeadHunter Assay. (n.d.).

- A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (n.d.).

- Nguyen, N. H., et al. (2012). Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents. ACS Medicinal Chemistry Letters, 3(10), 843-848.

- Bianco, A. C., & Kim, B. W. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology, 162(12), bqab210.

- El-Sayed, N. S., et al. (2010). Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration. Bioorganic & Medicinal Chemistry, 18(21), 7407-7416.

- Role of Halogen Bonds in Thyroid Hormone Receptor Selectivity: Pharmacophore-Based 3D-QSSR Studies. (2009). Journal of Chemical Information and Modeling, 49(11), 2606-2616.

- Jorgensen, E. C. (1967). Thyroxine-like Actions of 3′-Isopropyl-3,5-dibromo-L-thyronine, a Potent Iodine-Free Analog. Endocrinology, 80(6), 1143-1145.

- Transforming thyroid hormone analysis: a novel LC-MS/MS profiling method. (n.d.).

- Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology.

- Cody, V. (1980). Role of iodine in thyroid hormones: molecular conformation of a halogen-free hormone analogue. Journal of Medicinal Chemistry, 23(5), 584-587.

- Kohoutek, J., et al. (2021). Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 93(18), 7076-7084.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- LC-MS/MS Quantitative Analysis of 11 Total Thyroid Hormones and Metabolites in Serum for Clinical Research Use. (2017). ThermoFisher.

- Cell-Based Reporter Assays. (n.d.). Thermo Fisher Scientific.

- Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. (n.d.).

- Nuclear Receptor Assay Services. (n.d.). Reaction Biology.

- Samuels, H. H., et al. (1979). Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells. Journal of Clinical Investigation, 63(6), 1229-1240.

- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

- Antonelli, A., & Fallahi, P. (2020). Thyroid Hormone Analogues: An Update. Current Medicinal Chemistry, 27(24), 4048-4059.

- Yoshihara, H. A., et al. (1998). An efficient substitution reaction for the preparation of thyroid hormone analogues. Bioorganic & Medicinal Chemistry, 6(8), 1179-1183.

- A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). (2018). Molecules, 23(8), 2043.

- Bianco, A. C., & Kim, B. W. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology, 162(12), bqab210.

Sources

- 1. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]

- 4. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Selective thyroid hormone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of iodine in thyroid hormones: molecular conformation of a halogen-free hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. promega.com [promega.com]

- 18. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. eubopen.org [eubopen.org]

- 21. Cell-Based Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. What are THR modulators and how do they work? [synapse.patsnap.com]

- 23. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. protein.bio.msu.ru [protein.bio.msu.ru]

- 25. 3, 5-Diiodothyronine: Biological Actions and Therapeutic Perspect...: Ingenta Connect [ingentaconnect.com]

- 26. Biological effects of 3,5-diiodothyronine (T(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. endocrine-abstracts.org [endocrine-abstracts.org]

- 28. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. etj.bioscientifica.com [etj.bioscientifica.com]

Non-Iodinated Thyromimetics: A New Frontier in Cardiac Research and Therapeutics

An In-depth Technical Guide for Researchers

Abstract: Thyroid hormones (TH) are critical regulators of cardiovascular physiology, modulating heart rate, contractility, and metabolism. However, their therapeutic application is limited by significant cardiac side effects, primarily tachycardia and arrhythmias, which are mediated through the thyroid hormone receptor alpha (TRα). The development of non-iodinated thyromimetics, compounds that mimic the action of thyroid hormone without the iodine atoms, represents a paradigm shift. These agents are designed for isoform-specific activity, primarily targeting the thyroid hormone receptor beta (TRβ) to harness beneficial metabolic effects while sparing the heart from adverse TRα-mediated stimulation. This guide provides an in-depth exploration of the scientific rationale, key molecular players, and field-proven experimental methodologies for investigating non-iodinated thyromimetics in cardiac research. It is intended for researchers, scientists, and drug development professionals seeking to navigate this promising therapeutic landscape.

The Scientific Imperative: Why Non-Iodinated Thyromimetics?

The native thyroid hormones, 3,5,3'-triiodothyronine (T3) and thyroxine (T4), exert profound effects on the heart through both genomic and non-genomic pathways.[1][2] Genomic actions are mediated by the binding of T3 to nuclear thyroid hormone receptors (TRs), which then regulate the transcription of target genes crucial for cardiac function.[3] Non-genomic actions, which are more rapid and occur independently of gene transcription, can influence ion channels and intracellular signaling cascades.[2][4]

While TH therapy has shown potential benefits in conditions like heart failure by improving cardiac function, its clinical use is hampered by the risk of inducing thyrotoxic effects.[5][6] These adverse effects, particularly increased heart rate and arrhythmogenesis, are primarily driven by the activation of the TRα isoform, which is the predominant form in the heart.[7][8]

The development of non-iodinated thyromimetics is a direct response to this challenge. By removing the iodine atoms and modifying the molecular structure, medicinal chemists have created compounds with two key advantages:

-

Reduced Potential for Iodine-Induced Toxicity: Compounds like the antiarrhythmic drug amiodarone, which contains iodine, can cause severe thyroid dysfunction. Non-iodinated analogs circumvent this intrinsic liability.

-

Isoform Selectivity: These synthetic analogs can be engineered to selectively bind and activate TRβ over TRα.[9] Since TRβ is the primary mediator of the beneficial metabolic effects of TH, such as lowering cholesterol, while TRα drives the adverse cardiac effects, TRβ-selective agonists offer the potential to decouple these actions.[10][11]

The Molecular Targets: TRα vs. TRβ in the Heart